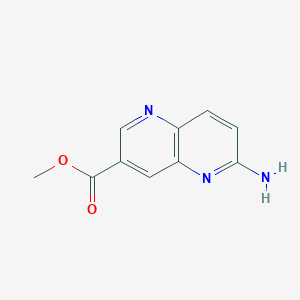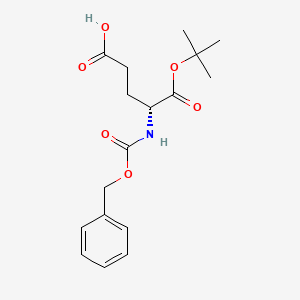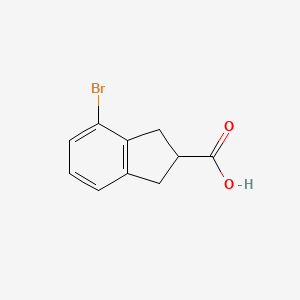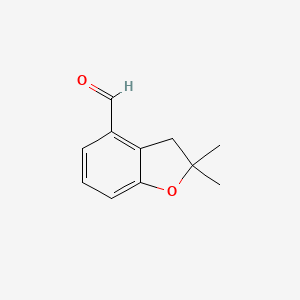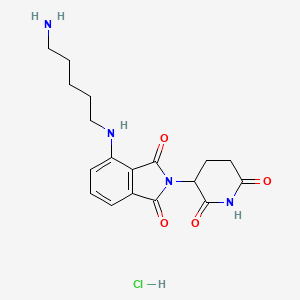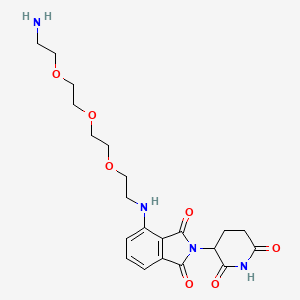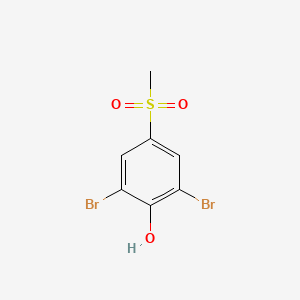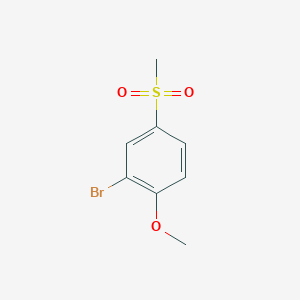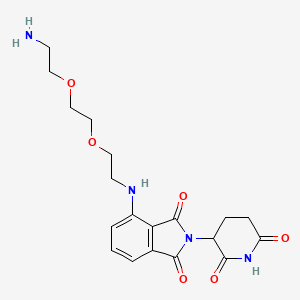
4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
概要
説明
タリドミド-NH-PEG2-C2-NH2は、タリドミドベースのセレブロンプロテインリガンドと2ユニットのポリエチレングリコールリンカーを組み込んだ合成E3リガーゼリガンド-リンカーコンジュゲートです。 この化合物は、標的タンパク質を特異的に分解するために細胞内ユビキチン-プロテアソーム系を利用するプロテオリススタゲティングキメラ(PROTAC)技術で使用されています .
作用機序
タリドミド-NH-PEG2-C2-NH2は、以下の機構を通じてその効果を発揮します。
分子標的: この化合物は、タリドミドの主要な直接標的であるセレブロンプロテインを標的にします。
関与する経路: E3ユビキチンリガーゼ複合体カルリン-RINGリガーゼ4(CRL4CRBN)のリガンド依存性基質レセプターとして機能します。 .
類似化合物:
- タリドミド-PEG2-C2-NH2 TFA
- タリドミド-PEG2-C2-NH2 塩酸塩
- タリドミド-O-アミド-PEG3-C2-NH2
比較: タリドミド-NH-PEG2-C2-NH2は、その特定のポリエチレングリコールリンカーとPROTAC技術への応用により、ユニークです。 類似の化合物と比較して、より優れた溶解性と安定性を持ち、特定の生化学的用途に適しています .
生化学分析
Biochemical Properties
Thalidomide-PEG2-C2-NH2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is primarily associated with the E3 ubiquitin ligase complex, which is involved in protein degradation . The Thalidomide component of the molecule binds to cereblon, a substrate receptor of the E3 ubiquitin ligase complex . This interaction is crucial for the functioning of PROTAC technology .
Cellular Effects
The effects of Thalidomide-PEG2-C2-NH2 on cells and cellular processes are primarily related to its role in protein degradation. By interacting with the E3 ubiquitin ligase complex, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thalidomide-PEG2-C2-NH2 exerts its effects at the molecular level through its interaction with the E3 ubiquitin ligase complex. It binds to cereblon, altering the substrate specificity of the complex . This binding allows the complex to target specific proteins for degradation, influencing gene expression and cellular functions .
準備方法
合成ルートと反応条件: タリドミド-NH-PEG2-C2-NH2の合成は、タリドミドとポリエチレングリコールリンカーの結合を伴います。このプロセスは、通常、以下の手順を含みます。
- 適切な活性化剤によるタリドミドの活性化。
- 活性化されたタリドミドとポリエチレングリコールリンカーのカップリング。
- 高純度を実現するための最終生成物の精製。
工業生産方法: タリドミド-NH-PEG2-C2-NH2の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、以下が含まれます。
- タリドミドの大規模活性化。
- ポリエチレングリコールリンカーとの効率的なカップリング。
- 高い収率と純度を確保するための高度な精製技術の使用 .
化学反応の分析
反応の種類: タリドミド-NH-PEG2-C2-NH2は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化することができます。
還元: また、還元反応を受けることができます。
置換: ポリエチレングリコールリンカーにより、他の官能基との置換反応が可能になります。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。
置換: 条件は置換基によって異なりますが、多くの場合、穏やかな塩基または酸を含みます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化誘導体を生成する可能性がありますが、置換反応はさまざまな官能基を導入することができます .
4. 科学研究の応用
タリドミド-NH-PEG2-C2-NH2は、幅広い科学研究の応用を持ちます。
化学: 標的タンパク質分解のためのPROTACの開発で使用されます。
生物学: 標的タンパク質を特異的に分解することによって、タンパク質の機能と相互作用の研究に役立ちます。
医学: 特定のタンパク質を分解の標的にすることで、疾患の治療における潜在的な治療的応用。
科学的研究の応用
Thalidomide-NH-PEG2-C2-NH2 has a wide range of scientific research applications:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Helps in studying protein functions and interactions by selectively degrading target proteins.
Medicine: Potential therapeutic applications in treating diseases by targeting specific proteins for degradation.
Industry: Utilized in the production of specialized reagents and tools for biochemical research
類似化合物との比較
- Thalidomide-PEG2-C2-NH2 TFA
- Thalidomide-PEG2-C2-NH2 hydrochloride
- Thalidomide-O-amido-PEG3-C2-NH2
Comparison: Thalidomide-NH-PEG2-C2-NH2 is unique due to its specific polyethylene glycol linker and its application in PROTAC technology. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain biochemical applications .
特性
IUPAC Name |
4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25/h1-3,14,21H,4-11,20H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHRVSOIOPAUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3115256.png)
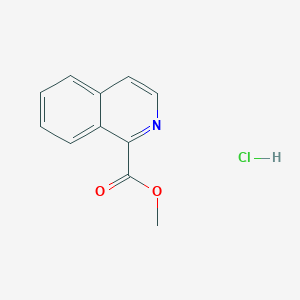
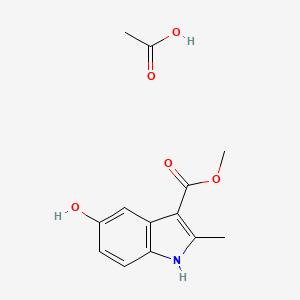
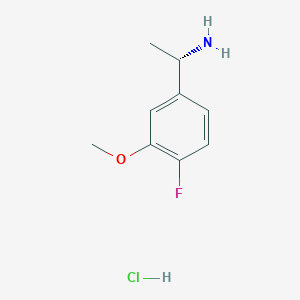
![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3115280.png)
